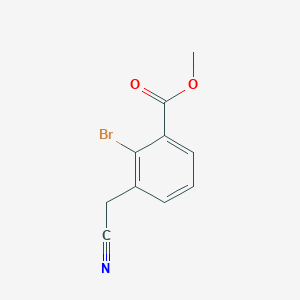

Methyl 2-bromo-3-(cyanomethyl)benzoate

Description

Methyl 2-bromo-3-(cyanomethyl)benzoate is a synthetic benzoate ester featuring a bromine atom at the ortho-position (C2) and a cyanomethyl group at the meta-position (C3) on the aromatic ring. This compound is of interest in organic synthesis due to its reactive substituents: the bromine atom enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the cyanomethyl group can participate in nucleophilic substitutions or serve as a precursor for further functionalization.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

methyl 2-bromo-3-(cyanomethyl)benzoate |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3 |

InChI Key |

ZUYULWIHAUUARX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Br)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(cyanomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-(cyanomethyl)benzoate. The process typically includes the following steps:

Starting Material: Methyl 3-(cyanomethyl)benzoate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of substituted benzoates.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-3-(cyanomethyl)benzoate is a chemical compound with the molecular formula . While specific applications of this compound are not extensively detailed in the provided search results, related compounds and synthetic approaches offer insights into its potential uses in scientific research:

Synthesis and Preparation Methods:

- Inter-species Cyanogen Methyl Toluate: A preparation method for inter-species cyanogen methyl toluate utilizes m-bromobenzoic acid as a starting material . The process involves esterification to prepare a bromomethyl-benzoic acid methyl ester, followed by a Grignard reaction to create a methoxycarbonyl base benzyl carbinol. Oxidation then yields a methoxycarbonyl base phenylacetic acid, which is finally converted into cyanogen methyl toluate through amidation and dehydration . This method avoids the use of highly toxic cyanide reagents and simplifies production .

- Methyl 3-(Cyanomethyl)benzoate: A synthetic method for methyl 3-(cyanomethyl)benzoate is noted for its high yield and reduced waste pollution, making it suitable for industrial production . The process involves passing tail gas into sodium hydroxide solution to produce a byproduct, S-WAT .

Potential Applications Based on Related Compounds:

- Cosmetic Formulations: Experimental design techniques are used to optimize topical formulations, evaluating physical, sensory, and moisturizing properties . Raw materials and their interactions are analyzed to identify their influence on formulation characteristics . Cetearyl alcohol, dicetyl phosphate, cetyl phosphate 10EO, and acrylates/C10-30 alkylacrylate crosspolymer affect rheological parameters . Soy lecithin impacts consistency, stickiness, oiliness, and moisturizing effects, while phytantriol increases consistency and oiliness .

- Pharmaceutical Research: Related compounds like methyl 4-(bromomethyl)benzoate are used in synthesizing pharmaceutical intermediates . For example, it can be used in the synthesis of 9-O-(4-carboxybenzyl)berberine, which is then used to create copper(II) complexes with DNA-cleaving activity .

- MYC Oncogene Research: High-throughput screening assays are employed to identify compounds that interrupt the binding of MYC protein to WDR5, which is relevant in tumor treatment research .

Safety and Handling

- Methyl 2-bromomethyl-3-nitrobenzoate is classified as hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation .

- Prevention measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gear (gloves, clothing, eye protection, face protection) .

- In case of exposure, immediate medical attention is required .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(cyanomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyanomethyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Position and Reactivity

- Methyl 4-(cyanomethyl)benzoate ( ): This analog has a cyanomethyl group at the para-position (C4) instead of the meta-position. The absence of bromine reduces its utility in metal-catalyzed reactions.

Methyl 2-chlorobenzoate ( ):

Substituting bromine with chlorine at C2 reduces steric hindrance and polarizability. Chlorine’s higher electronegativity may decrease the ring’s electron density, affecting reactivity in electrophilic substitutions. However, bromine’s larger atomic radius in the target compound could enhance leaving-group ability in nucleophilic aromatic substitutions.

Functional Group Diversity

Benzyl Benzoate ( ):

A naturally occurring ester with a benzyloxy group instead of reactive halogen or nitrile substituents. Its primary applications are in fragrances and insecticides due to its mild, balsamic odor, contrasting with the synthetic and reactive nature of the target compound.- Methyl 3-methoxybenzoate ( ): The methoxy group at C3 is electron-donating, which stabilizes the aromatic ring against electrophilic attack.

Physicochemical Properties

While specific data for Methyl 2-bromo-3-(cyanomethyl)benzoate are unavailable, inferences can be drawn from analogs:

- Molecular Weight: The bromine atom increases molecular weight (~270–280 g/mol) compared to methyl benzoate (136 g/mol) or methyl 4-(cyanomethyl)benzoate (~191 g/mol).

- Solubility: The polar cyanomethyl group may enhance solubility in polar aprotic solvents (e.g., acetone or DMF) relative to non-polar analogs like benzyl benzoate.

Data Table: Key Properties of Selected Benzoate Esters

Biological Activity

Methyl 2-bromo-3-(cyanomethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a cyanomethyl group attached to a benzoate structure. The molecular formula is . The unique functional groups contribute to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the cyanomethyl group may act as a nucleophile. These interactions can lead to the formation of new bonds with biomolecules, potentially influencing metabolic pathways or cellular signaling processes.

Biological Activity

Research indicates that derivatives of this compound exhibit several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent .

- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties, inhibiting pathways associated with inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in animal models |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated a significant inhibition zone, demonstrating its potential as a broad-spectrum antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling by approximately 45%, indicating strong anti-inflammatory activity. This effect was correlated with decreased levels of inflammatory markers such as COX-2 and IL-1β .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.